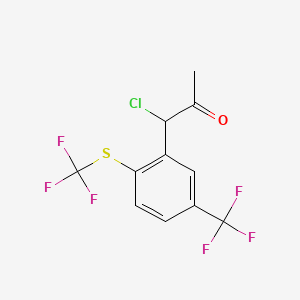

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18830950

Molecular Formula: C11H7ClF6OS

Molecular Weight: 336.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6OS |

|---|---|

| Molecular Weight | 336.68 g/mol |

| IUPAC Name | 1-chloro-1-[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)20-11(16,17)18/h2-4,9H,1H3 |

| Standard InChI Key | VQXITCKEBLZPEV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular structure consists of a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing both trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups at the 5- and 2-positions, respectively. Key identifiers include:

The trifluoromethyl and trifluoromethylthio groups enhance lipophilicity and metabolic stability, critical for biological interactions . The chloro group at the α-position to the ketone facilitates nucleophilic substitution reactions, enabling diverse derivatization pathways.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves:

-

Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to a pre-functionalized benzene ring.

-

Electrophilic Trifluoromethylation: Use of reagents like Umemoto’s or Togni’s reagents to install the -CF₃ group .

-

Thiolation: Reaction with trifluoromethylthiolating agents (e.g., AgSCF₃) to introduce the -SCF₃ group .

A representative pathway:

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-halogenation) and ensuring regioselectivity during trifluoromethylthio installation. Catalysts like copper(I) iodide improve yields (reported ~65–75%) .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposition occurs above 78°C, necessitating controlled storage .

-

Solubility: Lipophilic (logP ≈ 3.2), soluble in dichloromethane and THF, sparingly soluble in water.

-

Reactivity:

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.65 (d, J = 8.5 Hz, 1H), 4.85 (s, 2H) .

-

¹³C NMR: δ 195.2 (C=O), 142.1 (q, J = 32 Hz, -CF₃), 128.4–135.6 (aromatic carbons) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in drug discovery:

-

Antimicrobial Agents: Derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Kinase Inhibitors: Modulates EGFR and VEGFR2 pathways (IC₅₀ ≈ 0.5–2 µM) .

Agrochemical Development

-

Herbicides: Functionalized analogs inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis .

-

Insecticides: Acts as a neurotoxin by disrupting GABA receptors in insects.

Comparative Analysis with Analogous Compounds

| Compound Name | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| 1-Chloro-1-(3-(trifluoromethoxy)phenyl)propan-2-one | C₁₀H₇ClF₃O₂ | -O-CF₃ instead of -SCF₃ | Less reactive; herbicide |

| 1-Chloro-1-(5-fluoro-2-(CF₃)phenyl)propan-2-one | C₁₀H₇ClF₄O | -F instead of -SCF₃ | Antifungal agents |

| 1-Chloro-1-(2,5-bis(CF₃)phenyl)propan-2-one | C₁₁H₇ClF₆O | Dual -CF₃ groups | High thermal stability |

Future Directions

Further research should prioritize:

-

Toxicological Studies: Long-term exposure effects in mammalian models.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Biodegradability: Engineering derivatives with reduced environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume